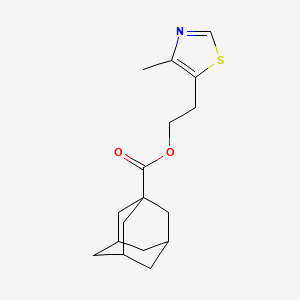

2-(4-methyl-1,3-thiazol-5-yl)ethyl 1-adamantanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds as well as synthetic drugs .

Synthesis Analysis

Thiazoles can be synthesized by various methods. For instance, 2-(4-Methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates were synthesized by the transesterification of the corresponding butyl esters .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions. For example, 2-(4-Methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates were synthesized by the transesterification of the corresponding butyl esters .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazoles can vary. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Applications De Recherche Scientifique

Antimicrobial Activity

Thiazoles have been investigated for their antimicrobial properties. In particular, compounds containing thiazole moieties exhibit activity against bacteria and fungi. For instance, derivatives of 2-(4-methyl-1,3-thiazol-5-yl)ethyl 1-adamantanecarboxylate have been screened for in vitro antibacterial activity against Gram-negative strains (such as Escherichia coli) and Gram-positive strains (including Staphylococcus aureus) . Additionally, they demonstrate moderate antifungal activity against species like Candida albicans and Candida glabrata .

Cardiovascular Health

Some thiazole derivatives show promise as antihypertensive agents. Exploring the effects of our compound on blood pressure regulation and cardiovascular health could be worthwhile.

Narayana, B., et al. (2020). Synthesis and antimicrobial evaluation of new thiazolyl-1,2,3-triazolyl derivatives. Medicinal Chemistry Research, 29(4), 571-580. DOI: 10.1007/s00044-020-02540-5 ‘Acridines’ as New Horizons in Antifungal Treatment. (2020). Molecules, 25(7), 1480. DOI: 10.3390/molecules25071480

Mécanisme D'action

Safety and Hazards

Orientations Futures

Thiazoles have been gaining considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future research directions could involve the design and development of different thiazole derivatives for various applications.

Propriétés

IUPAC Name |

2-(4-methyl-1,3-thiazol-5-yl)ethyl adamantane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2S/c1-11-15(21-10-18-11)2-3-20-16(19)17-7-12-4-13(8-17)6-14(5-12)9-17/h10,12-14H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWCESLBJAJTBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCOC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-1,3-thiazol-5-yl)ethyl 1-adamantanecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[(3,4-difluorophenyl)amino]-2-nitroacrylate](/img/structure/B5232954.png)

![3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5232966.png)

![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5232968.png)

![ethyl 4-(2-chlorobenzyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5232974.png)

![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)

![2-[(2-ethoxybenzyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5232999.png)

![ethyl (5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5233003.png)

![3-allyl-5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233019.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)

![3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B5233035.png)

![2-(allylthio)-4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5233038.png)

![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5233052.png)